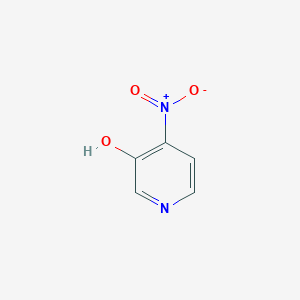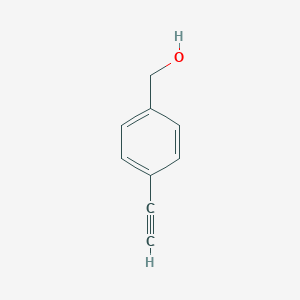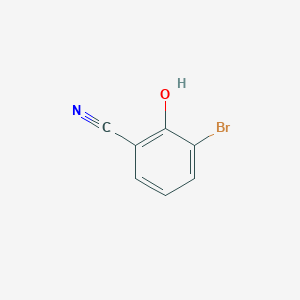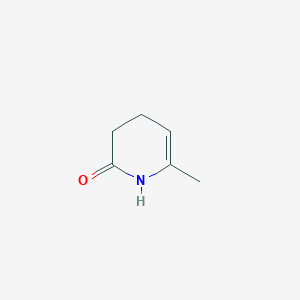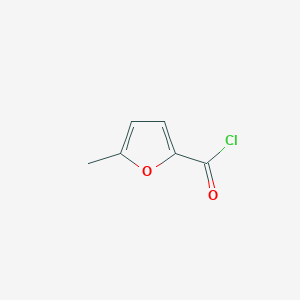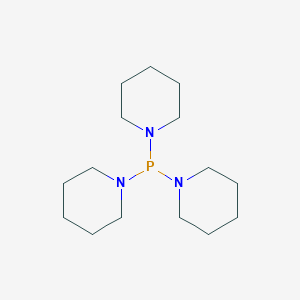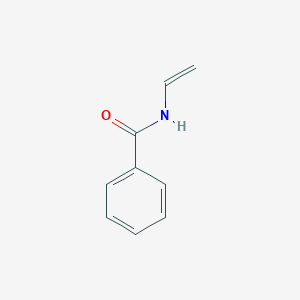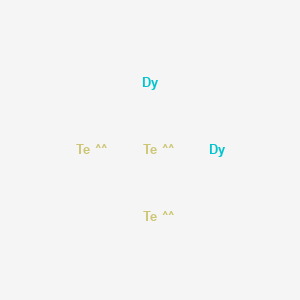
Dysprosium telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium telluride is a compound composed of dysprosium and tellurium. It is known for its unique magnetic, optical, and thermoelectric properties. Dysprosium, a rare-earth element, has a large number of unpaired electrons in its 4-f electronic level, which contributes to the compound’s distinctive characteristics .
Mechanism of Action
Target of Action
Dysprosium telluride, a compound of dysprosium (Dy), primarily targets the thermoelectric materials, specifically Bismuth-Telluride . Dysprosium, a lanthanide, is used to dope these thermoelectric materials, enhancing their properties . The primary role of this compound is to improve the thermoelectric quality-factor (ZT) of these materials .
Mode of Action
The mode of action of this compound involves several interrelated phenomena. The first one is particle size reduction of the original powder with increasing dysprosium content . This effect is explained by an increase in the ionicity of the covalently polar bonds Bi(Dy)–Te with increasing Dy content on account of the difference in the electro-negativity of Bi and Dy . The second effect is associated with average grain size reduction with increasing dysprosium content in bulk samples . This phenomenon also effects greater texturing in the samples .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of a specific defect structure in doped semiconductors, effecting resonant impurity energy levels in the conduction or valence band . This approach can be implemented by lanthanide doping of thermoelectric materials . It is also important that the interaction of localized magnetic moments of 4-f elements with the spin of conduction electrons can substantially increase in the Seebeck coefficient .
Pharmacokinetics
It is known that the compound’s properties can be optimized in different ways, such as alloying, creation of solid solutions, and nanostructuring . These methods can potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the formation of resonant levels in thermoelectric materials . Dysprosium has a large number of unpaired electrons in the 4-f electronic level, so that on doping telluride-based compounds with dysprosium, can effect formation of resonant levels . This leads to an increase in the Seebeck coefficient, thereby improving the thermoelectric quality-factor (ZT) of these materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, dysprosium (III) telluride reacts with copper (II) telluride at high temperature to obtain phases such as DyCuTe2, DyCu5Te4, and Dy7Cu3Te12 . It and cadmium telluride can form CdDy2Te4 at high temperatures . These reactions demonstrate how the compound’s action, efficacy, and stability can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium telluride can be synthesized by reacting dysprosium with tellurium in a stoichiometric ratio. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced using solvothermal synthesis followed by spark plasma sintering. This method involves the preparation of original powders and their subsequent sintering to form the final product. The process is optimized to achieve the desired microstructure and texturing of the material .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dysprosium oxide and tellurium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental dysprosium and tellurium.
Substitution: this compound can participate in substitution reactions where dysprosium or tellurium atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halogens or other reactive elements under controlled conditions.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and tellurium oxide (TeO₂).
Reduction: Elemental dysprosium and tellurium.
Substitution: Dysprosium halides (e.g., DyCl₃) and tellurium halides (e.g., TeCl₄).
Scientific Research Applications
Dysprosium telluride has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a dopant in thermoelectric materials to enhance their performance.
Biology: Investigated for potential use in biomedical imaging and diagnostics.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance thermoelectric devices and magnetic materials
Comparison with Similar Compounds
Bismuth telluride (Bi₂Te₃): Known for its thermoelectric properties, often used in combination with dysprosium telluride to enhance performance.
Thallium telluride (Tl₂Te₃): Another thermoelectric material with unique properties.
Lanthanum telluride (La₂Te₃): Similar in structure and properties, used in various high-tech applications
Uniqueness of this compound: this compound stands out due to its high intrinsic magnetic moment and the ability to form resonant levels, which significantly enhance its thermoelectric and magnetic properties. This makes it a valuable material for advanced scientific and industrial applications .
Properties
InChI |
InChI=1S/2Dy.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYQCZLWJTXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Dy].[Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2Te3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12159-43-2 |
Source


|
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium telluride (Dy2Te3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didysprosium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is there limited research available on the magnetic properties of lanthanide chalcogenides, particularly monotellurides like DyTe?
A2: Research on the magnetic properties of lanthanide chalcogenides, especially monotellurides, is scarce due to challenges in synthesis and crystal growth []. These difficulties hinder the production of high-quality samples needed for detailed characterization and property investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
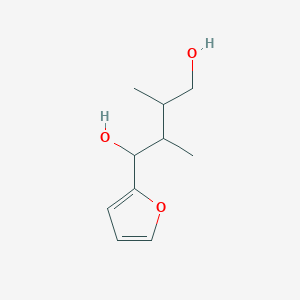
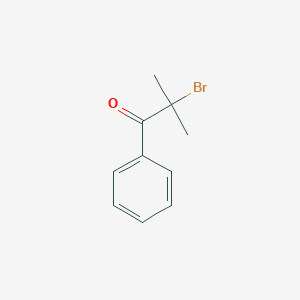
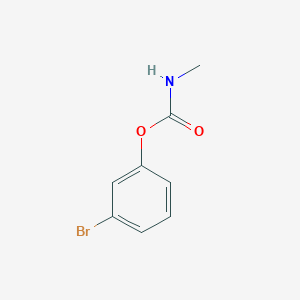
![N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide](/img/structure/B84764.png)

